(5Z)-3-methyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
“3-METHYL-5-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE” is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-METHYL-5-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE” typically involves multi-step organic reactions. The starting materials might include 3-methylimidazole and 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde. The key steps could involve:
Condensation Reaction: The aldehyde group of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde reacts with the imidazole derivative under acidic or basic conditions to form the methylene bridge.
Thioxo Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the methylene bridge or the thioxo group, potentially yielding dihydro derivatives.
Substitution: The aromatic ring with the tetrafluoroethoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly for diseases where imidazole derivatives have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Industry: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of “3-METHYL-5-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar core structure.
4,5-Diphenylimidazole: Another imidazole derivative with different substituents on the aromatic ring.
Uniqueness
Fluorinated Aromatic Ring: The presence of the tetrafluoroethoxy group imparts unique electronic properties.
Thioxo Group: The thioxo group adds to the compound’s reactivity and potential biological activity.
Properties
Molecular Formula |
C13H10F4N2O2S |
---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
(5Z)-3-methyl-2-sulfanylidene-5-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C13H10F4N2O2S/c1-19-10(20)9(18-12(19)22)6-7-3-2-4-8(5-7)21-13(16,17)11(14)15/h2-6,11H,1H3,(H,18,22)/b9-6- |
InChI Key |
BKFNPDKHCWILJC-TWGQIWQCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=CC=C2)OC(C(F)F)(F)F)/NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OC(C(F)F)(F)F)NC1=S |
Origin of Product |
United States |
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